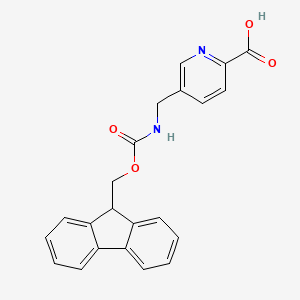

5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)picolinic acid” is a chemical compound with the CAS Number: 503471-24-7 . Its molecular weight is 374.4 . The IUPAC name of this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C22H18N2O4/c25-21(26)20-10-9-14(11-23-20)12-24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12-13H2,(H,24,27)(H,25,26) .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 374.4 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Coordination Chemistry

One significant application of similar chemical structures involves the synthesis and coordination chemistry of hexadentate picolinic acid-based ligands, which exhibit strong coordination with various metal ions such as Cu(II), Ni(II), Zn(II), Co(II), and Ga(III). These ligands are highly preorganized for octahedral coordination geometries, making them suitable for tetragonal symmetries and Jahn-Teller labile ground states. This property is crucial for developing complex molecular architectures for catalysis, material science, and potentially magnetic resonance imaging (MRI) contrast agents due to their specific metal ion binding capabilities (Comba et al., 2016).

Biomolecular Labeling

Another application is in the field of biomolecular labeling, where derivatives of picolinic acid, through their fluorescent properties, facilitate the detection and analysis of biomolecules. For instance, novel fluorophores derived from picolinic acid analogs show strong fluorescence across a wide pH range in aqueous media, making them suitable as fluorescent labeling reagents for biomedical analysis (Hirano et al., 2004). These fluorophores can be particularly useful in cellular imaging and tracking the dynamics of biological processes in real time.

Material Science and Nanotechnology

The compound's derivatives are also explored in material science, particularly in the dispersion of carbon nanotubes (CNTs). N-Fluorenyl-9-methoxycarbonyl-protected amino acids, resembling the core structure of the compound , are utilized as surfactants for CNTs. These surfactants are converted into enzymatically activated surfactants, creating homogeneous aqueous nanotube dispersions under physiological conditions, indicating their potential application in biocompatible nanomaterials and drug delivery systems (Cousins et al., 2009).

Chemical Synthesis and Drug Development

In drug development, protecting groups similar to those in the chemical structure are used to facilitate the synthesis of complex molecules. For example, N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids serve as intermediates for preparing peptides with reversibly protected peptide bonds, demonstrating their role in streamlining peptide synthesis, which is crucial for developing therapeutic peptides and proteins (Johnson et al., 1993).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

It’s known that the fluoren-9-ylmethoxy)carbonyl (fmoc) group is commonly used in peptide synthesis

Mode of Action

The Fmoc group is often used in the synthesis of peptides, suggesting that this compound might interact with its targets through a similar mechanism . It’s likely that the compound binds to its target, causing a conformational change that affects the target’s function.

Biochemical Pathways

Given the potential role of this compound in peptide synthesis, it may be involved in protein-related pathways . The exact downstream effects would depend on the specific targets and their roles in cellular processes.

Result of Action

Based on its potential role in peptide synthesis, it could influence protein function and thus have wide-ranging effects at the molecular and cellular levels . More research is needed to determine the specific effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the stability of the compound at room temperature has been noted . .

Eigenschaften

IUPAC Name |

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c25-21(26)20-10-9-14(11-23-20)12-24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12-13H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKIKNOYHMQAQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CN=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503471-24-7 |

Source

|

| Record name | 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2755031.png)

![N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2755035.png)

![4,5-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2755038.png)

![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2755045.png)

![N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2755047.png)

![(1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2755050.png)

![Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl]benzoate](/img/structure/B2755052.png)